

Lymecycline pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lymecycline

CAS No.: 992-21-2

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Pharmacokinetic Parameters of Lymecycline

The table below summarizes the key quantitative pharmacokinetic parameters of **Lymecycline**:

Parameter	Value	Notes / Conditions
Bioavailability	70% (relative) [1]	77-88% absorbed after oral administration [1].
	~65-70% [2]	
Tmax (Time to Cmax)	~3 hours [1]	
Cmax (Peak Serum Concentration)	2.1 mg/L [1]	
AUC (Area Under the Curve)	21.9 ± 4.3 mg·h/L [1]	
Volume of Distribution	1.3–1.7 L/kg (tetracycline class range) [1]	Indicates wide distribution into tissues.
Protein Binding	Not Specified	Data not available in the searched literature.

Parameter	Value	Notes / Conditions
Half-life ($t_{1/2}$)	~8 hours [1]	
	~10 hours [2]	
Route of Elimination	Urinary excretion (~25%) [1]	Fecal elimination is likely another route [1].
	Primarily renal [2]	
Clearance	Partially cleared by kidneys [1]	Similar to other tetracyclines [1].

Experimental Protocols for Pharmacokinetic Studies

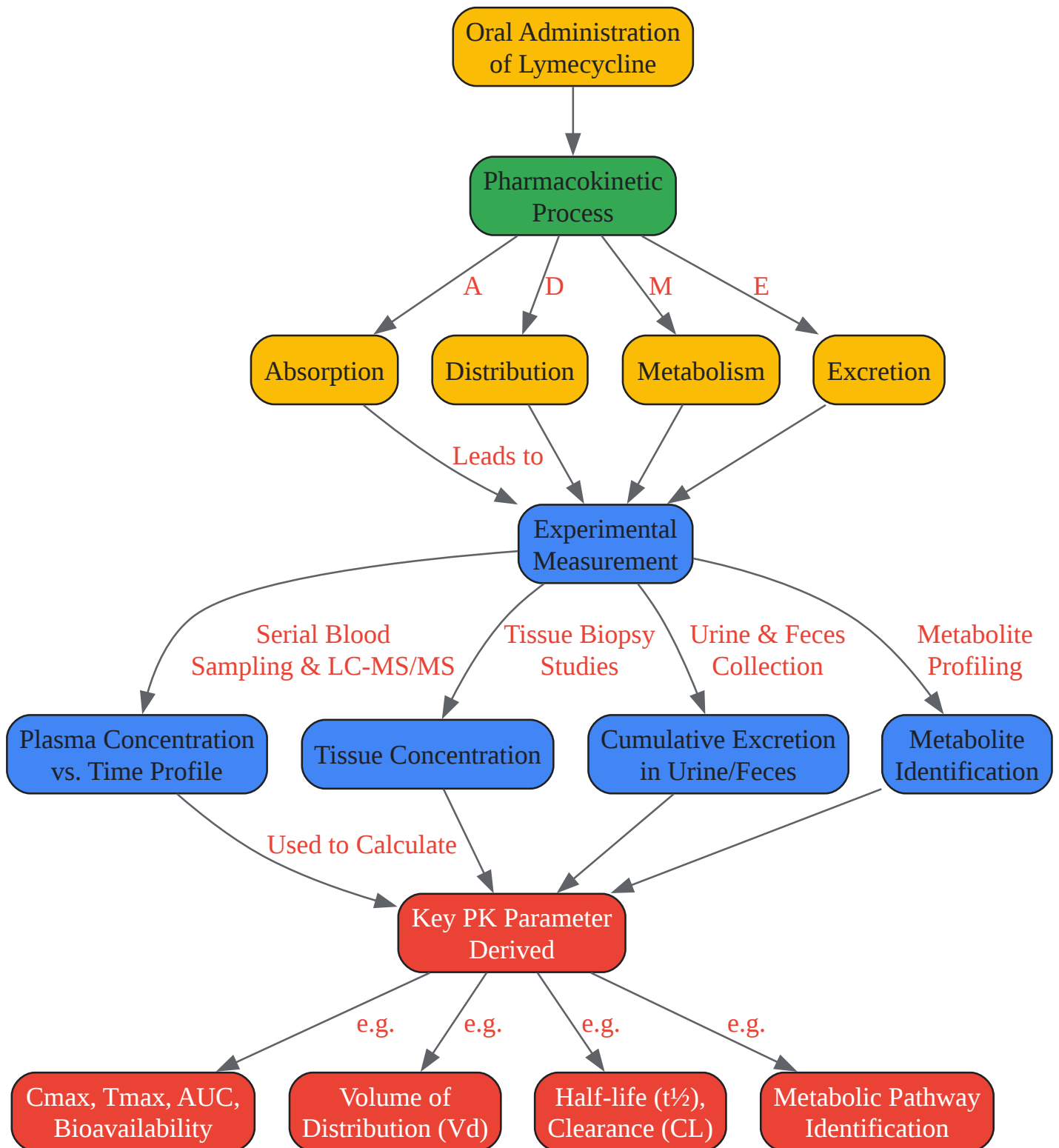
Determining the pharmacokinetic parameters of a drug like **Lymecycline** involves standardized clinical protocols. Below are the core methodologies for a typical single-dose, open-label study design in healthy volunteers, which can be adapted based on specific research goals.

- 1. Study Design and Subject Selection** A single-dose, open-label study is conducted in a cohort of healthy adult volunteers (e.g., n=20-30). Participants are typically screened for good health and must meet specific inclusion/exclusion criteria, such as having normal renal and hepatic function, no known hypersensitivity to tetracyclines, and not taking any other medications. They are required to fast overnight prior to dosing.
- 2. Dosing and Blood Sampling** A standard oral dose (e.g., 300 mg) of **Lymecycline** is administered with a full glass of water. Blood samples (e.g., 5-10 mL each) are collected in heparinized tubes at predetermined time points: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours post-dose.
- 3. Bioanalytical Method** Plasma is separated from blood samples by centrifugation. The concentration of **Lymecycline** in plasma is quantified using a validated high-performance liquid chromatography method with ultraviolet (HPLC-UV) or tandem mass spectrometric (LC-MS/MS) detection. The method must be validated for specificity, linearity, accuracy, and precision.

- **4. Pharmacokinetic and Statistical Analysis** Non-compartmental analysis is performed using specialized software (e.g., WinNonlin) to calculate key parameters from the mean plasma concentration-time data. Results for all pharmacokinetic parameters are expressed as mean \pm standard deviation (SD). Statistical analysis can be performed to compare parameters under different conditions (e.g., fed vs. fasted).

Pharmacokinetic-Experimental Relationship Diagram

The following diagram illustrates the logical flow from experimental administration to the determination of key pharmacokinetic parameters.



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Key Considerations for Researchers

- **Chelation and Absorption:** A critical factor affecting the **absorption** of **Lymecycline** is its propensity to form insoluble, non-absorbable chelation complexes with polyvalent cations [3]. Concomitant administration with dairy products, antacids, or iron supplements can significantly reduce its bioavailability. Study protocols must standardize or control for these factors.
- **Tissue Distribution:** **Lymecycline's distribution** is wide, with high concentrations achieved in the skin, lungs, and kidneys [2]. This property is particularly advantageous for its primary indication in dermatology (acne) and for treating respiratory infections. Its concentration in bile can be 10-25 times higher than in plasma [1].
- **Metabolism and Excretion:** **Lymecycline** undergoes **minimal hepatic metabolism**, which reduces the potential for drug-drug interactions mediated by cytochrome P450 enzymes [2]. This is a favorable property for a drug often used in combination therapies. Its **elimination** is primarily via renal excretion, with about 25% of the drug recovered unchanged in urine [1]. Dosage adjustment may be necessary in patients with severe renal impairment.

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To cite this document: Smolecule. [Lymecycline pharmacokinetics absorption distribution metabolism excretion]. Smolecule, [2026]. [Online PDF]. Available at:

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